Cas no 34291-02-6 (D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-)

D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- structure
34291-02-6 structure
Product Name:D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
Numero CAS:34291-02-6
MF:C21H41N5O12
MW:555.576546430588
CID:307016
PubChem ID:12302171
Update Time:2025-04-19

D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • (2S)-4-Amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2,6-diamino-2,6-dide oxy-α-D-glucopyranosyl)oxy]-2-hydroxy-3-(β-D-xylofuranosyloxy)cyc lohexyl]-2-hydroxybutanamide
    • Butirosin A
    • 3-BUTENYLMETHYLDICHLOROSILANE
    • 5)]-N1-[(2S)-4-amino-2-hydro
    • 5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
    • AG-E-09240
    • butenylmethyldichlorosilane
    • Butirosin B
    • CTK4D0226
    • Silane,3-buten-1-yldichloromethyl-
    • Silane,3-butenyldichloromethyl- (8CI,9CI)
    • CHEBI:65112
    • (2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide
    • D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-
    • UNII-285798GUS5
    • SCHEMBL456140
    • (S)-4-amino-N-((1R,2S,3R,4R,5S)-5-amino-4-((2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxytetrahydro-2H-pyran-2-yloxy)-3-((2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yloxy)-2-hydroxycyclohexyl)-2-hydroxybutanamide
    • D-STREPTAMINE, O-2,6-DIAMINO-2,6-DIDEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(.BETA.-D-XYLOFURANOSYL-(1->5))-N1-((2S)-4-AMINO-2-HYDROXY-1-OXOBUTYL)-2-DEOXY-
    • 34291-02-6
    • (2s)-4-Amino-N-[(1r,2s,3r,4r,5s)-5-Amino-4-[(2,6-Diamino-2,6-Dideoxy-Alpha-D-Glucopyranosyl)oxy]-2-Hydroxy-3-(Beta-D-Xylofuranosyloxy)cyclohexyl]-2-Hydroxybutanamide
    • C17585
    • NS00011547
    • Ambutyrosin A
    • Q27133659
    • BUTIROSIN A [MI]
    • B31
    • XEQLFNPSYWZPOW-SVRMBHBBSA-N
    • CHEMBL428032
    • Ambuyrosin A
    • DTXSID801336430
    • 285798GUS5
    • Butyrosin A
    • 4-amino-n-{5-amino-4-[(2,6-diamino-2,6-dideoxyhexopyranosyl)oxy]-2-hydroxy-3-(pentofuranosyloxy)cyclohexyl}-2-hydroxybutanamide
    • Butirosin
    • FT-0770477
    • DTXSID40860625
    • SCHEMBL19944113
    • D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
    • Inchi: 1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14-,15+,16+,17+,18+,20+,21-/m0/s1
    • Chiave InChI: XEQLFNPSYWZPOW-SVRMBHBBSA-N
    • Sorrisi: O([C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CN)O1)O)O)N)[C@@H]1[C@H](C[C@H]([C@@H]([C@H]1O[C@H]1[C@@H]([C@H]([C@@H](CO)O1)O)O)O)NC([C@H](CCN)O)=O)N

Proprietà calcolate

  • Massa esatta: 555.27517176g/mol
  • Massa monoisotopica: 555.27517176g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 12
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 10
  • Complessità: 772
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 15
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: -7.3
  • Superficie polare topologica: 312

Proprietà sperimentali

  • Colore/forma: solido
  • Densità: 1.3764 (rough estimate)
  • Punto di ebollizione: 624.91°C (rough estimate)
  • Indice di rifrazione: 1.7500 (estimate)
  • pka: pKa (water): 5.6, 7.3, 8.7, 9.8(at 25℃)
  • Rotazione specifica: D25 +26° (c = 1.46 in water)
  • Solubilità: Non determinato

D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- Informazioni sulla sicurezza

  • WGK Germania:3
  • Codice categoria di pericolo: 61-20/21/22
  • Istruzioni di sicurezza: 53-22-36/37/39-45
  • RTECS:WK2302000
  • Identificazione dei materiali pericolosi: T
  • Frasi di rischio:R61

D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- Letteratura correlata

Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司